molecular formula C14H12N2OS B8586241 N-benzyl-2-ethynyl-4-methylthiazole-5-carboxamide

N-benzyl-2-ethynyl-4-methylthiazole-5-carboxamide

Cat. No.: B8586241
M. Wt: 256.32 g/mol
InChI Key: MEZUEOUXLHUMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-ethynyl-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

N-benzyl-2-ethynyl-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H12N2OS/c1-3-12-16-10(2)13(18-12)14(17)15-9-11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17)

InChI Key

MEZUEOUXLHUMBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C#C)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-benzyl-2-bromo-4-methylthiazole-5-carboxamide (0.10 g, 0.32 mmol) in anhydrous toluene (1 mL) was added copper(I) iodide (0.001 g, 0.006 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.005 g, 0.006 mmol), and N,N-diisopropylethylamine (0.17 mL, 0.97 mmol). The reaction mixture was degassed and the reaction flask was filled with nitrogen followed by the addition of trimethylsilylacetylene (0.089 mL, 0.64 mmol). The reaction mixture was heated at 35° C. for 3 hours, cooled to ambient temperature and treated with 1 M aqueous lithium hydroxide (1.0 mL) for 5 minutes, diluted with ethyl acetate (10 mL), washed with water (3 mL) and brine (3 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (ethyl acetate:hexanes, 1:1) to afford the title compound as a brown solid (0.035 g, 93%): 1H NMR (300 MHz, CDCl3) δ 7.43-7.21 (m, 5H), 6.17 (t, J=5.7 Hz, 1H), 4.56 (d, J=5.7 Hz, 2H), 3.49 (s, 1H), 2.65 (s, 3H); MS (ES+) m/z 257.2 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.001 g
Type
catalyst
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One
Quantity
0.089 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
93%

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